molecular formula C14H14O4 B13442307 4'-Hydroxy rac-Kavain

4'-Hydroxy rac-Kavain

Cat. No.: B13442307
M. Wt: 246.26 g/mol
InChI Key: CVFLOSQUIGXHHW-QPJJXVBHSA-N
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Description

4’-Hydroxy rac-Kavain is a metabolite of kavain, a kavalactone found predominantly in the roots of the kava plant (Piper methysticum). This compound is known for its potential neuroprotective properties, particularly in relation to anaerobic glycolysis, ATP content, and intracellular calcium and sodium levels in anoxic brain vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy rac-Kavain involves several steps, typically starting with the precursor kavain. One common method includes the hydroxylation of kavain under controlled conditions to introduce the hydroxyl group at the 4’ position. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of 4’-Hydroxy rac-Kavain is less documented, but it likely follows similar synthetic routes as laboratory methods, scaled up to meet production demands. This involves optimizing reaction conditions to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy rac-Kavain undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could revert the compound to kavain .

Scientific Research Applications

4’-Hydroxy rac-Kavain has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of kavalactones.

    Biology: Research has shown its potential neuroprotective effects, making it a subject of interest in neurobiology studies.

    Medicine: Its potential therapeutic effects, particularly in relation to neuroprotection and anti-inflammatory properties, are being explored.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes

Comparison with Similar Compounds

4’-Hydroxy rac-Kavain is unique among kavalactones due to its specific hydroxylation at the 4’ position. Similar compounds include:

In comparison, 4’-Hydroxy rac-Kavain’s unique hydroxyl group may confer additional neuroprotective and anti-inflammatory properties, distinguishing it from other kavalactones .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H14O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-7,9,12,15H,8H2,1H3/b7-4+

InChI Key

CVFLOSQUIGXHHW-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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